An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine
An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 6-Chloropyrido[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, synthesis, reactivity, and biological significance, with a focus on its role as a kinase inhibitor.
Physicochemical Properties
| Property | 4-Chloropyrido[2,3-d]pyrimidine[1] | Pyrido[2,3-d]pyrimidine[2] | 2,4-Diamino-6-chloropyrimidine[3] |
| CAS Number | 28732-79-8 | 254-61-5 | 156-83-2 |
| Molecular Formula | C₇H₄ClN₃ | C₇H₅N₃ | C₄H₅ClN₄ |
| Molecular Weight | 165.58 g/mol | 131.13 g/mol | 144.56 g/mol |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Synthesis and Purification
A definitive, step-by-step synthesis protocol for 6-Chloropyrido[2,3-d]pyrimidine is not explicitly detailed in the reviewed literature. However, a common and logical synthetic route would involve the chlorination of the corresponding 6-hydroxypyrido[2,3-d]pyrimidine (pyrido[2,3-d]pyrimidin-6(7H)-one). Below is a representative experimental protocol based on general chlorination procedures for similar heterocyclic systems.
Synthesis of 6-Chloropyrido[2,3-d]pyrimidine
Reaction Scheme:
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of pyrido[2,3-d]pyrimidin-6(7H)-one.
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Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.
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Reaction Conditions: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
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Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a basic pH is achieved. The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 6-Chloropyrido[2,3-d]pyrimidine can be purified by the following methods:
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Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) to obtain a purified solid.
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Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
The workflow for the synthesis and purification is illustrated in the diagram below.
Caption: A general workflow for the synthesis and purification of 6-Chloropyrido[2,3-d]pyrimidine.
Reactivity and Stability
6-Chloropyrido[2,3-d]pyrimidine is expected to be a stable crystalline solid under standard conditions. The key feature of its reactivity is the chloro-substituent at the 6-position, which is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of a diverse range of derivatives. Common nucleophiles that can displace the chloride include amines, alcohols, and thiols.
Analytical Characterization
The structure and purity of 6-Chloropyrido[2,3-d]pyrimidine would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings. The chemical shifts and coupling constants of these protons would be characteristic of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would show signals for all the carbon atoms in the molecule, with the carbon atom attached to the chlorine atom appearing at a characteristic chemical shift.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be a key diagnostic feature.[1][2][4][5]
Biological Activity and Signaling Pathway
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents.[6][7][8] A significant body of research has demonstrated that pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[6][9][10][11][12][13][14][15][16]
The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the receptor. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[9][11][12][17] These pathways ultimately regulate gene expression and promote cell growth, proliferation, and survival.
Pyrido[2,3-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling, thereby inhibiting cancer cell growth.
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.
References
- 1. 4-Chloropyrido[2,3-d]pyrimidine | C7H4ClN3 | CID 569039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrido(2,3-d)pyrimidine | C7H5N3 | CID 582898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
